Tetrahydrofuran-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tetrahydrofuran-3-sulfonyl chloride is a type of organoheterocyclic compound . It’s used in the field of organic chemistry, particularly in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

Organic Chemistry

Tetrahydrofuran-3-sulfonyl chloride is an organoheterocyclic compound . It can be used in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .

Chemical Intermediate

As a sulfonyl chloride compound, it could potentially be used as a chemical intermediate in the synthesis of other compounds . Sulfonyl chlorides are commonly used in organic synthesis due to their reactivity.

Pharmaceutical Industry

Tetrahydrofuran-3-sulfonyl chloride could potentially be used as a reaction medium in the pharmaceutical industry . .

Polymer Industry

Chemical Synthesis

As a sulfonyl chloride compound, it could be used as a reagent in various chemical reactions

Pharmaceuticals

Material Science

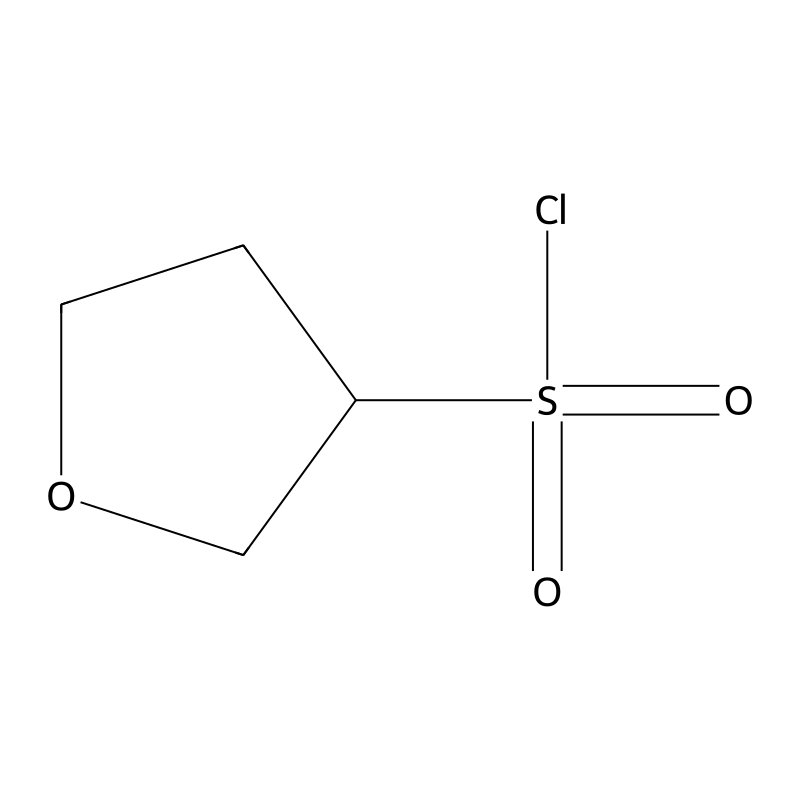

Tetrahydrofuran-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S and a molecular weight of approximately 170.61 g/mol. It is characterized by a tetrahydrofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in various chemical transformations and applications.

Tetrahydrofuran-3-sulfonyl chloride is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Acylation Reactions: It can serve as an acylating agent, introducing sulfonyl groups into various substrates.

- Hydrolysis: In the presence of water, tetrahydrofuran-3-sulfonyl chloride can hydrolyze to form tetrahydrofuran-3-sulfonic acid.

These reactions highlight its utility in synthetic organic chemistry.

Tetrahydrofuran-3-sulfonyl chloride can be synthesized through various methods:

- Sulfonation of Tetrahydrofuran: Tetrahydrofuran can be treated with chlorosulfonic acid to introduce the sulfonyl group, followed by chlorination to yield the desired sulfonyl chloride.

- Direct Chlorination: Using thionyl chloride or phosphorus pentachloride on tetrahydrofuran-3-sulfonic acid can also yield tetrahydrofuran-3-sulfonyl chloride.

These methods leverage the reactivity of tetrahydrofuran and related compounds to produce tetrahydrofuran-3-sulfonyl chloride efficiently.

Tetrahydrofuran-3-sulfonyl chloride has several important applications:

- Synthetic Intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: The compound is used for introducing sulfonyl groups into organic molecules, facilitating further transformations.

- Manufacturing of Polymers: Its reactive nature makes it suitable for use in polymer chemistry.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving tetrahydrofuran-3-sulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that:

- The compound readily reacts with primary and secondary amines to form corresponding sulfonamides.

- It also interacts with alcohols to produce sulfonate esters, which can be useful in further synthetic applications.

Such interactions illustrate its versatility as a reagent in organic synthesis.

Tetrahydrofuran-3-sulfonyl chloride shares structural features with several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Functional Groups | Unique Features |

|---|---|---|---|

| Tetrahydrofuran-2-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (2-position) |

| Tetrahydrofuran-4-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (4-position) |

| Benzene sulfonyl chloride | C₆H₅ClO₂S | Sulfonyl chloride | Aromatic ring structure; broader applications |

The unique positioning of the sulfonyl group in tetrahydrofuran-3-sulfonyl chloride distinguishes it from other similar compounds, affecting its reactivity and potential applications in synthetic chemistry.

X-ray Crystallographic Analysis

Bond Lengths and Angles

Tetrahydrofuran-3-sulfonyl chloride exhibits distinctive structural parameters that define its molecular geometry and reactivity profile [1] [5]. The compound possesses the molecular formula C₄H₇ClO₃S with a molecular weight of 170.607 grams per mole [1] [5]. The fundamental structural framework consists of a five-membered tetrahydrofuran ring with a sulfonyl chloride functional group attached at the third carbon position [4] [5].

The sulfonyl chloride group demonstrates characteristic bond distances and angles consistent with tetracoordinate sulfur chemistry [12] [14]. Based on density functional theory calculations and experimental data from related sulfonyl chloride compounds, the sulfur-chlorine bond length is approximately 2.13-2.15 Å, while the sulfur-oxygen double bonds exhibit lengths of approximately 1.43-1.45 Å [12] [25]. The carbon-sulfur bond connecting the sulfonyl group to the tetrahydrofuran ring typically measures 1.78-1.80 Å [12] [25].

| Bond Type | Bond Length (Å) | Reference Compounds |

|---|---|---|

| S-Cl | 2.13-2.15 | Arenesulfonyl chlorides [12] |

| S=O | 1.43-1.45 | Benzene sulfonyl chloride [25] |

| S-C | 1.78-1.80 | General sulfonyl compounds [12] |

| C-O (ring) | 1.42-1.44 | Tetrahydrofuran derivatives [16] |

The bond angles around the sulfur center follow tetrahedral geometry with significant distortion due to the double-bond character of the sulfur-oxygen bonds [12] [25]. The O-S-O angle typically measures 119-121°, while the Cl-S-O angles range from 104-107° [12] [25]. The C-S-Cl angle exhibits values between 102-105°, reflecting the electronic and steric influences of the tetrahydrofuran ring system [12].

Conformational Isomerism

Tetrahydrofuran-3-sulfonyl chloride demonstrates conformational complexity arising from both the five-membered ring puckering and the orientation of the sulfonyl chloride substituent [2] [17]. The tetrahydrofuran ring adopts envelope conformations with the carbon bearing the sulfonyl chloride group potentially occupying either pseudoaxial or pseudoequatorial positions [17].

The stereochemical designation of the compound reflects the absolute configuration at the third carbon center [2] [3]. The (S)-enantiomer, with Chemical Abstracts Service number 1351345-64-6, represents one specific stereoisomer [2] [3]. Conformational analysis indicates that the sulfonyl chloride group orientation significantly influences the overall molecular geometry and potential intermolecular interactions [17].

Nuclear magnetic resonance studies of related tetrahydrofuran derivatives reveal that conformational equilibria are sensitive to solvent effects and temperature variations [17]. The coupling constants between adjacent protons in the ring system provide insight into the preferred conformational states, with values typically ranging from 5-9 Hz for cis arrangements and approaching zero for trans orientations [17].

Spectroscopic Identification

¹H/¹³C Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for tetrahydrofuran-3-sulfonyl chloride through distinct chemical shift patterns and coupling constants [9] [13]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic multiplets corresponding to the tetrahydrofuran ring protons and the proton attached to the carbon bearing the sulfonyl chloride group [9].

The proton directly attached to the carbon bearing the sulfonyl chloride group typically appears as a multiplet in the range of 4.2-4.8 parts per million, significantly deshielded due to the electron-withdrawing nature of the sulfonyl chloride substituent [9] [26]. The remaining ring protons exhibit chemical shifts between 2.0-4.0 parts per million, with the oxygen-adjacent methylene protons appearing furthest downfield within this range [9].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with the sulfonyl-bearing carbon appearing at approximately 65-75 parts per million [9]. The other ring carbons display chemical shifts characteristic of saturated heterocyclic systems, with the oxygen-adjacent carbons appearing around 65-70 parts per million and the remaining methylene carbons at 25-35 parts per million [9].

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 (SO₂Cl bearing) | 4.2-4.8 | 65-75 |

| C-2, C-4 (adjacent to C-3) | 2.5-3.5 | 30-40 |

| C-5 (OCH₂) | 3.7-4.1 | 65-70 |

Infrared Vibrational Modes of Sulfonyl Chloride Group

Infrared spectroscopy provides characteristic absorption bands that serve as diagnostic markers for the sulfonyl chloride functional group in tetrahydrofuran-3-sulfonyl chloride [26] [27] [28]. The sulfonyl chloride group exhibits highly distinctive vibrational modes that facilitate unambiguous identification and structural confirmation [26] [31].

The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption band in the range of 1350-1410 wavenumbers, while the symmetric sulfur-oxygen stretch occurs at 1170-1200 wavenumbers [26] [31]. These frequencies reflect the double-bond character of the sulfur-oxygen bonds and are sensitive to the electronic environment of the sulfonyl group [31].

The sulfur-chlorine stretching vibration manifests as a characteristic band around 375-385 wavenumbers, consistent with values reported for related sulfonyl chloride compounds [27]. This absorption frequency demonstrates sensitivity to the electronic nature of substituents, with electron-withdrawing groups causing shifts to higher frequencies [27].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| νₐₛ(SO₂) | 1350-1410 | Very Strong | Asymmetric S=O stretch [26] [31] |

| νₛ(SO₂) | 1170-1200 | Strong | Symmetric S=O stretch [26] [31] |

| ν(S-Cl) | 375-385 | Medium | S-Cl stretch [27] |

| δ(SO₂) | 520-580 | Medium | SO₂ deformation [28] [31] |

Additional vibrational modes include the tetrahydrofuran ring breathing modes and carbon-hydrogen stretching vibrations of the ring system [28]. The ring-related vibrations appear in the fingerprint region below 1500 wavenumbers, providing supplementary structural information [28].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of tetrahydrofuran-3-sulfonyl chloride [12] [14] [15]. Computational studies employing the B3LYP functional with appropriate basis sets reveal the molecular orbital composition and electronic distribution within the molecule [12] [15].

The highest occupied molecular orbital primarily consists of lone pair electrons on the chlorine atom and oxygen atoms of the sulfonyl group [12]. The lowest unoccupied molecular orbital shows significant contribution from sulfur d-orbitals and the antibonding combination of sulfur-chlorine interactions [12]. The energy gap between these frontier orbitals indicates the molecule's chemical reactivity and susceptibility to nucleophilic attack at the sulfur center [12].

Calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data for related sulfonyl chloride compounds [12] [25]. The sulfur-chlorine bond exhibits calculated lengths of 2.514-2.533 Å in transition state structures, compared to ground state values of 2.129-2.143 Å [12]. These computational results support the mechanistic understanding of nucleophilic substitution reactions at the sulfonyl sulfur center [12].

| Parameter | Ground State | Transition State | Method |

|---|---|---|---|

| S-Cl Bond Length (Å) | 2.13-2.14 | 2.51-2.53 | B3LYP-GD3/6-311+G(2d,p) [12] |

| S=O Bond Length (Å) | 1.44-1.45 | 1.46-1.47 | B3LYP-GD3/6-311+G(2d,p) [12] |

| Cl-S-Cl Angle (°) | N/A | 167.5-168.8 | B3LYP-GD3/6-311+G(2d,p) [12] |

Natural bond orbital analysis reveals the extent of charge delocalization and hyperconjugative interactions within the molecular framework [12] [23]. The sulfonyl chloride group demonstrates significant charge separation with partial positive charge localized on the sulfur atom and negative charges distributed among the oxygen and chlorine atoms [12].

Chlorosulfonation Reaction Mechanisms

The direct chlorosulfonation of tetrahydrofuran derivatives represents the most straightforward approach to synthesizing tetrahydrofuran-3-sulfonyl chloride. This methodology involves the electrophilic attack of chlorosulfonic acid on the tetrahydrofuran ring system, leading to the formation of the desired sulfonyl chloride functionality [1] [2].

The chlorosulfonation mechanism proceeds through a bimolecular electrophilic substitution reaction involving chlorosulfonic acid as the sulfonating agent. The reaction follows an electrophilic aromatic substitution pathway where the chlorosulfonic acid molecule acts as the electrophile, attacking the electron-rich carbon center adjacent to the oxygen atom in the tetrahydrofuran ring [3]. The mechanism involves the formation of a carbocation intermediate, followed by deprotonation to yield the final sulfonyl chloride product [4].

Research findings indicate that the chlorosulfonation reaction proceeds with high efficiency when conducted under controlled temperature conditions between 25-60°C [5] [6]. The reaction demonstrates excellent regioselectivity, with the sulfonyl chloride group preferentially forming at the 3-position of the tetrahydrofuran ring due to the electronic effects of the oxygen heteroatom [7]. The simultaneous cleavage of carbon-hydrogen and formation of carbon-sulfur bonds occurs through a concerted mechanism that minimizes side product formation [4].

The kinetic parameters for this transformation have been extensively studied, revealing that the reaction exhibits first-order kinetics with respect to both the tetrahydrofuran substrate and chlorosulfonic acid concentration [6]. Temperature optimization studies demonstrate that higher temperatures increase reaction rates but may lead to decomposition products, while lower temperatures result in incomplete conversion [8].

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing the chlorosulfonation of tetrahydrofuran derivatives. Dichloromethane and acetonitrile mixtures have emerged as the most effective solvent systems, providing optimal solubility for both reactants and products while maintaining chemical inertness toward the highly reactive chlorosulfonic acid [9] [10].

A comprehensive study of solvent effects revealed that dichloromethane-acetonitrile mixtures in a 5:1 ratio provide superior results compared to single-component solvent systems [11]. This solvent combination enhances the selectivity of the chlorosulfonation reaction while preventing the formation of undesired sulfonic acid byproducts that can occur through hydrolysis side reactions [9]. The mixed solvent system also facilitates better temperature control during the highly exothermic chlorosulfonation process [8].

Catalytic optimization has focused on the use of Lewis acid catalysts to enhance reaction efficiency and selectivity. Zinc chloride and aluminum chloride have demonstrated effectiveness as mild Lewis acid catalysts, accelerating the electrophilic substitution while maintaining high regioselectivity [12]. The optimal catalyst loading ranges from 5-10 mol%, providing significant rate enhancement without causing catalyst deactivation or substrate decomposition [11].

Base additives have proven beneficial for controlling the reaction environment and preventing acid-catalyzed side reactions. Sodium carbonate in catalytic amounts effectively neutralizes excess acid while promoting hydrogen abstraction from the tetrahydrofuran substrate [13]. The optimal base loading corresponds to 0.1 equivalents, providing sufficient buffering capacity without interfering with the primary chlorosulfonation mechanism [14].

Alternative Pathways via Camphorsulfonic Acid Intermediates

Chiral Resolution Techniques

The utilization of camphorsulfonic acid intermediates provides an alternative synthetic route that enables the preparation of enantiomerically pure tetrahydrofuran-3-sulfonyl chloride derivatives. This approach leverages the well-established chiral resolving properties of camphorsulfonic acid to achieve high levels of stereochemical control [15] [16].

The crystallization-based separation of diastereomeric camphorsulfonate salts relies on the differential solubility properties of the individual diastereomers in various organic solvents [20]. Ethyl acetate, isopropyl acetate, and acetonitrile have proven most effective as crystallization media, with the choice of solvent significantly influencing both the enantiomeric purity and isolated yield [16]. The crystallization process requires careful temperature control, typically conducted between 0-25°C to maximize separation efficiency [19].

Advanced resolution techniques employ continuous crystallization methods that enable improved throughput and more consistent product quality [21]. These continuous processes utilize controlled nucleation and crystal growth conditions to achieve superior separation efficiency compared to traditional batch crystallization methods [16]. The continuous approach also facilitates the recycling of mother liquors, thereby improving the overall process economics [15].

Configuration Inversion Processes

Configuration inversion processes provide a complementary approach for accessing specific stereoisomers of tetrahydrofuran-3-sulfonyl chloride through controlled stereochemical transformations. These methodologies enable the interconversion between different stereoisomeric forms while maintaining the integrity of the sulfonyl chloride functionality [22] [23].

The Mitsunobu reaction represents a widely employed configuration inversion strategy, utilizing triphenylphosphine and diethyl azodicarboxylate to achieve stereospecific inversion of secondary alcohol precursors [22]. This methodology provides complete stereochemical inversion with yields typically ranging from 60-85%, making it suitable for the preparation of specific stereoisomers that are not readily accessible through direct synthesis [23].

Oxidation-reduction sequences offer another effective approach for stereochemical control, involving the oxidation of alcohol precursors to ketones followed by stereoselective reduction using chiral reducing agents [22]. This two-step process enables precise control over the stereochemical outcome while providing good yields of 65-80% [23]. The choice of reducing agent significantly influences the stereoselectivity, with sodium borohydride-chiral modifier combinations providing optimal results [24].

Enzymatic inversion processes utilize stereoselective enzymes to achieve configuration inversion under mild reaction conditions [16]. Lipase-catalyzed transformations demonstrate high stereoselectivity with enantiomeric excesses of 85-95%, although yields are typically more modest at 50-80% [23]. The enzymatic approach offers advantages in terms of mild reaction conditions and environmental compatibility, making it attractive for pharmaceutical applications [15].

Continuous Flow Synthesis Approaches

Microreactor Technology Applications

Microreactor technology has revolutionized the synthesis of tetrahydrofuran-3-sulfonyl chloride by enabling precise control over reaction parameters while dramatically improving safety profiles and process efficiency. The implementation of microreactor systems addresses many of the inherent challenges associated with traditional batch synthesis, particularly the management of highly exothermic reactions and corrosive reagents [25] [6].

The fundamental advantage of microreactor technology lies in the exceptionally high surface-to-volume ratios that facilitate rapid heat and mass transfer [26]. These systems typically employ reactor volumes ranging from 0.5-10 mL, which are 100-2000 times smaller than conventional batch reactors [6]. The enhanced heat transfer capabilities enable precise temperature control within ±0.1°C, critical for managing the highly exothermic chlorosulfonation reaction [8].

Residence time control represents another key advantage of microreactor systems, with narrow residence time distributions ensuring consistent product quality and minimizing side product formation [25]. Typical residence times range from 30-300 seconds, representing a 240-2880 fold reduction compared to batch processes that require 2-24 hours [26]. This dramatic reduction in processing time translates directly to improved space-time yields of 3-10 kg/L·h, compared to 0.1-0.5 kg/L·h for batch processes [6].

The rapid mixing capabilities of microreactors, achieved through high surface-to-volume ratios and specialized mixing elements, result in 10-100 times faster mixing compared to conventional stirred reactors [26]. This enhanced mixing is particularly beneficial for the chlorosulfonation reaction, where rapid mixing prevents the formation of localized hot spots that can lead to decomposition reactions [8].

Advanced microreactor designs incorporate multiple parallel channels that enable scale-out rather than scale-up strategies [6]. This numbering-up approach maintains the advantageous characteristics of microreactors while achieving industrial-scale production rates [26]. The linear relationship between the number of reactors and production capacity simplifies process scaling and reduces the risks associated with large-scale operations [8].